
Dihydrochlorure de N2,N2-diméthyl-1H-1,3-benzodiazole-2,5-diamine
Vue d'ensemble
Description
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride: is a chemical compound with the molecular formula C9H12N4·2HCl. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3-diaminobenzene and dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced amines.
Substitution: Halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Benzimidazole: A closely related compound with similar biological activities.
2-Aminobenzimidazole: Another derivative with applications in pharmaceuticals.
1,3-Benzodiazepine: Used in the treatment of anxiety and insomnia.
Uniqueness: N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is unique due to its specific structural features and reactivity profile , which make it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYYFUWKMLDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)

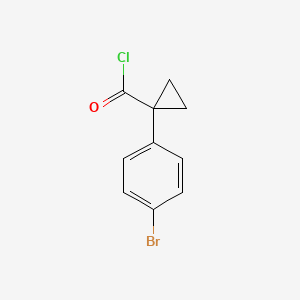
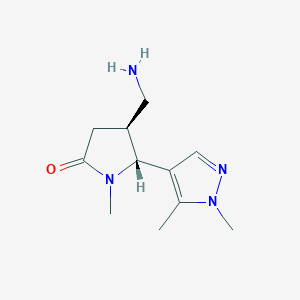

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)

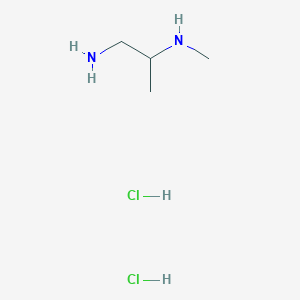
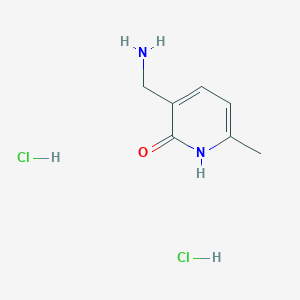
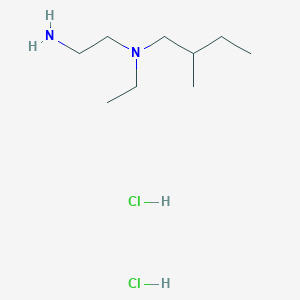

![ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate](/img/structure/B1383354.png)
